molecular formula C13H27NaO5S B13795781 1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt CAS No. 51946-13-5

1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt

Cat. No.: B13795781
CAS No.: 51946-13-5
M. Wt: 318.41 g/mol
InChI Key: AXDVKHJWFROUKL-UHFFFAOYSA-M
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Description

1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt is an organic compound with a sulfonic acid group attached to a propane chain. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt typically involves the reaction of 1-propanesulfonic acid with decanol and a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonate esters, sulfonate salts, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.

    Biology: The compound is employed in the study of cell membranes and protein interactions due to its surfactant properties.

    Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.

    Industry: The compound is used in the production of detergents, cleaning agents, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt involves its ability to interact with hydrophobic and hydrophilic molecules. The sulfonic acid group provides hydrophilicity, while the decyloxy group offers hydrophobic interactions. This dual nature allows the compound to act as an effective surfactant, reducing surface tension and stabilizing emulsions.

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-mercapto-1-propanesulfonate: Similar in structure but contains a thiol group instead of a hydroxyl group.

    1-Propanesulfonic acid, 2,3-dihydroxy-, sodium salt: Contains two hydroxyl groups on the propane chain.

    3-(Cyclohexylamino)propanesulfonic acid: Contains a cyclohexylamino group instead of a decyloxy group.

Uniqueness

1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt is unique due to its specific combination of hydrophobic and hydrophilic properties, making it an effective surfactant in various applications. Its structure allows for versatile interactions with different molecules, enhancing its utility in research and industrial processes.

Properties

CAS No.

51946-13-5

Molecular Formula

C13H27NaO5S

Molecular Weight

318.41 g/mol

IUPAC Name

sodium;3-decoxy-2-hydroxypropane-1-sulfonate

InChI

InChI=1S/C13H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-18-11-13(14)12-19(15,16)17;/h13-14H,2-12H2,1H3,(H,15,16,17);/q;+1/p-1

InChI Key

AXDVKHJWFROUKL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOCC(CS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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